N'-Hydroxybenzenecarboximidamide hydrochloride

Description

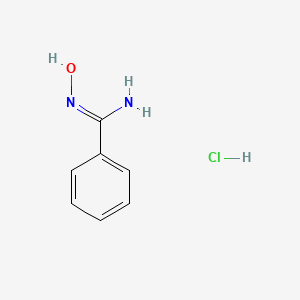

N'-Hydroxybenzenecarboximidamide hydrochloride (CAS: 613-92-3), also known as benzamidoxime hydrochloride, is an organic compound with the molecular formula C₇H₈N₂O·HCl and a molecular weight of 172.61 g/mol . Structurally, it consists of a benzene ring substituted with a hydroxyamidine group (-C(=NH)NHOH) and a hydrochloride counterion. This compound is primarily used as a pharmaceutical intermediate and in organic synthesis, particularly in the preparation of heterocyclic compounds and metal chelators . Its physical properties include a melting point of 75–77°C , and it requires storage under inert atmospheres at 2–8°C due to its sensitivity to moisture and oxidation .

Safety data indicate hazards such as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Its synthesis typically involves hydroxylation of benzonitrile derivatives or condensation reactions with hydroxylamine .

Properties

IUPAC Name |

N'-hydroxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOJDESLSXPMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Synthetic Routes

The synthesis of N'-hydroxybenzenecarboximidamide hydrochloride can be achieved through the following methods:

Reaction with Hydroxylamine Hydrochloride

This method involves the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of a base.

-

- Benzonitrile

- Hydroxylamine hydrochloride

- Base (e.g., sodium carbonate or sodium hydroxide)

-

- The reaction is typically conducted in an aqueous or alcoholic medium.

- Heating to reflux (about 60°C) for several hours is common to ensure complete conversion.

Yield : Yields can exceed 80% depending on the reaction conditions and purification steps employed.

Solvent-Free Synthesis

A more environmentally friendly approach involves solvent-free conditions, which can enhance the efficiency of the reaction.

-

- Mix benzonitrile and hydroxylamine hydrochloride directly.

- Heat the mixture at elevated temperatures (around 100°C) for several hours.

-

- Reduced solvent use minimizes environmental impact.

- Simplified work-up procedures lead to higher purity products.

Industrial Production Techniques

For large-scale production, industrial methods often utilize continuous flow reactors to maintain consistent reaction conditions.

- Key Features :

- Use of automated systems for precise control over temperature and reactant flow.

- Implementation of efficient purification techniques such as chromatography or recrystallization to achieve high-purity products.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for this compound, highlighting their advantages and typical yields.

| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Reaction with Hydroxylamine | Benzonitrile, Hydroxylamine HCl | Reflux in aqueous/alcoholic medium | >80 | High yield, well-established method |

| Solvent-Free Synthesis | Benzonitrile, Hydroxylamine HCl | Direct heating | Variable | Eco-friendly, simplified work-up |

| Industrial Production | Benzonitrile, Hydroxylamine HCl | Continuous flow reactors | Optimized | Scalable, consistent quality |

Research Findings and Applications

Recent studies have explored various applications of this compound in medicinal chemistry. Its potential as a therapeutic agent has been investigated due to its ability to inhibit certain biological pathways.

Anticancer Activity : Research indicates that this compound may exhibit inhibitory effects on cancer cell proliferation.

Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, potentially aiding in treatments for conditions like ulcerative colitis.

Chemical Reactions Analysis

N’-Hydroxybenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N'-Hydroxybenzenecarboximidamide hydrochloride exhibits notable biological activity, particularly in biochemical assays. It has been shown to interact with various enzymes and proteins, leading to potential inhibition of their activity. This inhibition can result in alterations in cellular processes and metabolic pathways, particularly those involving oxidative stress and cellular signaling.

Applications in Scientific Research

This compound has a wide range of applications across different scientific disciplines:

-

Synthetic Chemistry :

- Used as a precursor in the synthesis of N-heterocyclic compounds through transition metal-catalyzed reactions.

- Facilitates the construction of complex organic molecules via direct C–H bond activation.

-

Biochemical Assays :

- Employed in assays to study enzyme activity and inhibition.

- Useful in drug discovery processes where enzyme modulation is critical.

-

Molecular Biology :

- Investigated for its potential role in altering metabolic pathways related to oxidative stress.

- Explored for its effects on cellular signaling mechanisms.

Several studies have highlighted the applications and effects of this compound:

- Study on Enzyme Inhibition : A biochemical assay demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways associated with oxidative stress. This inhibition was linked to altered cellular responses, suggesting potential therapeutic applications.

- Synthesis of N-Heterocycles : Research illustrated the successful use of this compound as a precursor for synthesizing various N-heterocyclic compounds via transition metal-catalyzed reactions. This approach has led to significant advancements in synthetic methodologies within organic chemistry.

Mechanism of Action

The mechanism of action of N’-Hydroxybenzenecarboximidamide hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form stable complexes with metal ions, which is crucial for its catalytic and inhibitory activities. The pathways involved include coordination with metal centers and subsequent activation of substrates.

Comparison with Similar Compounds

The following analysis compares N'-hydroxybenzenecarboximidamide hydrochloride with structurally and functionally related compounds, focusing on molecular features, biological activity, and physicochemical properties.

Structural Analogues with Substituted Aromatic Rings

Key Observations :

- The 4-chlorophenyl sulfonylmethyl derivative (CAS: 99277-23-3) exhibits enhanced metabolic activity in plant studies, likely due to the electron-withdrawing sulfonyl group improving stability .

- Ethoxy-substituted derivatives (e.g., CAS: 18637-00-8) demonstrate altered electronic properties, which may influence binding affinity in drug-target interactions .

Functional Group Variations

Key Observations :

- The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility compared to non-hydroxylated analogues (e.g., CAS: 618-39-3) .

- N-Hydroxy-4-methoxybenzenecarboximidoyl chloride (CAS: 38435-51-7) replaces the hydrochloride with a reactive chloride group, making it more suitable for nucleophilic substitution reactions but also more hazardous .

Biological Activity

N'-Hydroxybenzenecarboximidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its hydroxylamine group attached to a benzene ring and an amidine functional group. Its chemical structure can be represented as follows:

- Molecular Formula: CHClNO

- Molecular Weight: 201.73 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes such as apoptosis and proliferation.

- Receptor Modulation: It can interact with receptors, modifying their activity and influencing downstream signaling pathways.

Biological Activity Profiles

Research has demonstrated that this compound exhibits a range of biological activities, which are summarized in the table below:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound, providing insights into its therapeutic potential.

-

Antimicrobial Activity Study

- Objective: To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings: The compound showed significant inhibition against E. coli and S. aureus, suggesting potential applications in treating bacterial infections.

-

Antioxidant Activity Assessment

- Objective: To assess the compound's ability to scavenge free radicals.

- Results: this compound demonstrated a strong capacity to reduce oxidative stress markers in vitro, indicating its potential as an antioxidant agent.

-

Cytotoxicity Evaluation

- Study Design: Examination of cell viability in cancer cell lines treated with varying concentrations of the compound.

- Outcome: A dose-dependent reduction in cell viability was observed, highlighting its potential as an anticancer agent.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applications. Preliminary studies suggest:

- Absorption: Rapid absorption when administered orally.

- Distribution: Widely distributed in tissues with a preference for liver and kidneys.

- Metabolism: Primarily metabolized by liver enzymes, with active metabolites contributing to its biological effects.

- Excretion: Mostly excreted via urine.

Safety assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its long-term effects.

Q & A

Q. How should researchers document and archive spectral data for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.